An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chloro-6-iodophenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chloro-6-iodophenol
Abstract
Substituted aminophenols are a cornerstone class of molecules, serving as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of functional groups on the aromatic ring dictates the molecule's electronic character, reactivity, and biological potential. This guide focuses on 2-Amino-3-chloro-6-iodophenol, a tri-substituted aminophenol. Due to the limited availability of direct experimental data for this specific compound in public literature, this document serves a dual purpose: firstly, to provide a predictive analysis of its core physicochemical properties based on established chemical principles and data from structurally analogous compounds; and secondly, to offer detailed, field-proven experimental protocols for the comprehensive characterization of this and similar novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel aromatic compounds.
Molecular Structure and Key Identifiers
The foundational step in characterizing any chemical entity is the unambiguous definition of its molecular structure. 2-Amino-3-chloro-6-iodophenol possesses a phenol core, substituted with an amino group at position 2, a chlorine atom at position 3, and an iodine atom at position 6. This specific arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, iodo) groups suggests a molecule with nuanced chemical reactivity and distinct physical properties.
Caption: 2D Structure of 2-Amino-3-chloro-6-iodophenol.
Table 1: Chemical Identity and Calculated Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Amino-3-chloro-6-iodophenol | - |
| Molecular Formula | C₆H₅ClINO | Calculated |
| Molecular Weight | 285.47 g/mol | Calculated |
| CAS Number | Not found | - |
| Exact Mass | 284.91012 Da | Calculated |
Predicted Physicochemical Properties: A Comparative Analysis
While specific experimental data for 2-Amino-3-chloro-6-iodophenol is scarce, we can infer its properties by examining related compounds. The interplay of the hydroxyl, amino, chloro, and iodo substituents will govern its behavior.
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Melting Point: The presence of multiple halogens, particularly the large iodine atom, increases the molecule's mass and polarizability, leading to stronger intermolecular van der Waals forces. This, combined with potential hydrogen bonding from the -OH and -NH₂ groups, suggests a relatively high melting point, likely a solid at room temperature. For comparison, 2-aminophenol has a melting point of 172 °C.[1] The heavy halogen substituents on our target molecule would be expected to increase this value significantly.
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Solubility: The "like dissolves like" principle is paramount. The polar hydroxyl and amino groups can participate in hydrogen bonding, suggesting some solubility in polar protic solvents like ethanol. However, the large, hydrophobic iodophenyl moiety will significantly decrease water solubility. The molecule is expected to be more soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in less polar solvents like ethyl acetate.
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Acidity/Basicity (pKa): The molecule is amphoteric. The phenolic hydroxyl group is acidic, while the amino group is basic. The electron-withdrawing effects of the adjacent chlorine and the ortho/para iodine atom will increase the acidity of the phenolic proton (lowering its pKa) compared to unsubstituted phenol. Conversely, these same inductive effects will decrease the basicity of the amino group (lowering the pKa of its conjugate acid).
Table 2: Predicted Physicochemical Profile
| Property | Predicted Value / Behavior | Rationale |
|---|---|---|
| Physical State | Solid | High molecular weight and potential for hydrogen bonding. |
| Melting Point (°C) | > 180 °C (Estimate) | Increased molecular mass and van der Waals forces from halogens. |
| Boiling Point (°C) | High, likely decomposes | High molecular weight and strong intermolecular forces. |
| Water Solubility | Low to very low | The large, halogenated aromatic structure dominates over polar groups. |
| Solubility in Organic Solvents | Soluble in DMSO, DMF; moderately soluble in alcohols, acetone. | Good balance of polar groups and overall molecular size. |
| pKa (Phenolic OH) | < 9 | Electron-withdrawing halogens increase acidity. |
| pKa (Ammonium NH₃⁺) | < 4 | Electron-withdrawing halogens decrease basicity. |
| LogP | High (e.g., > 3) | The iodine and chlorine atoms significantly increase lipophilicity. |
Essential Experimental Characterization Protocols
To rigorously define the properties of a novel compound like 2-Amino-3-chloro-6-iodophenol, a series of standardized experiments are required. The following protocols represent best practices in the field.
Melting Point Determination via Capillary Method
Expertise & Causality: The melting point is a critical indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method is a standard technique that ensures uniform and controlled heating.[3] A sharp, narrow melting range is a strong indicator of high purity.
Step-by-Step Protocol:
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Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder using a mortar and pestle.
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Capillary Loading: Tamp the open end of a glass capillary tube into the powder until a small amount of sample enters the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom, aiming for a column height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Rapid Determination (Optional): Perform a quick heating run to find an approximate melting range. This saves time during the precise measurement.
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Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).
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Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment via Shake-Flask Method
Expertise & Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the solvent is fully saturated with the solute.
Step-by-Step Protocol:
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Preparation: Add an excess amount of the solid compound to a sealed vial containing a precise volume of the desired solvent (e.g., water, buffer, ethanol). The excess solid ensures that saturation can be reached.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is established between the dissolved and undissolved solid.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
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Calculation: Report the solubility in units such as mg/mL or µg/mL.
Structural Elucidation via Spectroscopy
Expertise & Causality: A combination of spectroscopic techniques is required for unambiguous structure confirmation.[4] Each method provides a unique piece of the structural puzzle.
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¹H and ¹³C NMR Spectroscopy:
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Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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Predicted ¹H NMR Spectrum: The spectrum would be complex. We expect two distinct singlets or narrow doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two non-equivalent protons on the phenyl ring. The chemical shifts of the -OH and -NH₂ protons will be broad and variable depending on the solvent and concentration.
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Predicted ¹³C NMR Spectrum: Six distinct signals are expected for the aromatic carbons. Carbons bonded to the electronegative oxygen, nitrogen, and halogens will be significantly shifted. The carbon attached to the iodine (C-I) would appear at a relatively high field (low ppm value) due to the heavy atom effect.
-
-
Infrared (IR) Spectroscopy:
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Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]
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Predicted IR Spectrum:
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O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹.[5]
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N-H Stretch: Two distinct sharp peaks (for the primary amine -NH₂) around 3300-3500 cm⁻¹.[6]
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C=C Stretch (Aromatic): Multiple sharp peaks between 1450-1600 cm⁻¹.
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C-I Stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.
-
-
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Mass Spectrometry (MS):
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Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and fragmentation patterns.
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Predicted Mass Spectrum: The molecular ion peak (M⁺) would be observed at m/z ≈ 285. A characteristic isotopic pattern would be visible due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which serves as a powerful diagnostic tool.
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Synthesis and Potential Applications
Synthesis: A plausible synthetic route for 2-Amino-3-chloro-6-iodophenol would likely involve a multi-step process starting from a simpler phenol. A common strategy for introducing amino groups is the reduction of a nitro group.[7][8] Therefore, a potential pathway could involve the sequential halogenation and nitration of a phenol precursor, followed by the selective reduction of the nitro group to the desired amine.
Potential Applications: The unique substitution pattern of 2-Amino-3-chloro-6-iodophenol makes it an attractive building block in medicinal chemistry and materials science.
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Pharmaceutical Intermediates: 2-Aminophenol derivatives are crucial precursors for a wide range of biologically active heterocyclic compounds, such as benzoxazoles, which exhibit anti-cancer, anti-microbial, and anti-inflammatory properties.[9] The presence of multiple halogens can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates.[10]
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Dye Synthesis: Aminophenols are foundational components in the synthesis of azo dyes and metal-complex dyes used in the textile industry.[2] The specific substituents on the ring would modulate the color and fastness properties of any resulting dye.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Amino-3-chloro-6-iodophenol. Therefore, it must be handled with extreme caution as a compound of unknown toxicity. The safety protocols should be based on a conservative assessment of structurally related compounds. Halogenated aromatic amines and phenols are often toxic and irritants.[11][12][13]
GHS Hazard Classification (Predicted): Based on analogous compounds like 2-amino-3-chlorophenol and 2-amino-6-iodophenol, the following hazards should be assumed[14]:
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Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
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Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Table 3: Recommended Handling and Personal Protective Equipment (PPE)
| Precaution | Guideline |
|---|---|
| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Eye Protection | Wear chemical safety goggles and/or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data. |
| Skin and Body Protection | Wear a fully buttoned lab coat. Ensure closed-toe shoes are worn. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spill Response | Have a spill kit with appropriate absorbent material readily available. Evacuate the area in case of a large spill. |
| Disposal | Dispose of as halogenated organic hazardous waste in accordance with local, state, and federal regulations.[13] |
References
Sources
- 1. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. vaia.com [vaia.com]
- 7. chemcess.com [chemcess.com]
- 8. CN104326925A - Process for synthesizing p-aminophenol through nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 9. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 10. [Synthesis of new amino-halogen substituted phenyl-amino ethanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. hscprep.com.au [hscprep.com.au]
- 14. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
